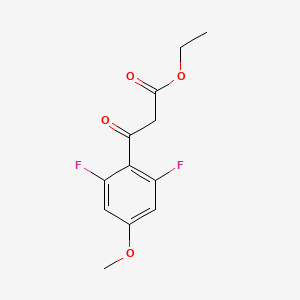![molecular formula C10H18N2O3S B14908073 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol . This compound is known for its unique structure, which includes a carbamate group, a methylthio group, and an oxopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves several steps. One common synthetic route includes the reaction of 1,1-dimethylethyl carbamate with a methylthio-substituted imine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The methylthio group may also interact with thiol groups in proteins, affecting their function. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl N-methyl-N-[3-(methylamino)cyclopentyl]carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the nitrogen atom.
This compound: This compound has a similar structure but may have different substituents on the carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18N2O3S |
|---|---|
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
tert-butyl (NZ)-N-[methylsulfanyl-(propanoylamino)methylidene]carbamate |
InChI |
InChI=1S/C10H18N2O3S/c1-6-7(13)11-8(16-5)12-9(14)15-10(2,3)4/h6H2,1-5H3,(H,11,12,13,14) |
Clave InChI |
WDJCRUACLVAAIK-UHFFFAOYSA-N |
SMILES isomérico |
CCC(=O)N/C(=N/C(=O)OC(C)(C)C)/SC |
SMILES canónico |
CCC(=O)NC(=NC(=O)OC(C)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)


![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)


![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
